![molecular formula C15H21NO3S2 B2486397 8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351659-85-2](/img/structure/B2486397.png)
8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives has been developed using commercially available reagents, highlighting the compound's accessibility for further biological activity exploration. Ogurtsov and Rakitin (2020) demonstrated a convenient synthesis method based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, marking a significant step in the production of biologically active compounds (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The structural analysis of similar spirocyclic compounds provides insights into their molecular frameworks and potential interaction mechanisms with biological targets. The synthesis and structure-activity studies of 1-oxa-8-azaspiro[4.5]decanes, as explored by Tsukamoto et al. (1995), offer valuable data on the stereochemical and configurational preferences that influence their biological activities (Tsukamoto et al., 1995).
Chemical Reactions and Properties
Spirocyclic compounds like 8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exhibit a broad range of chemical reactions, attributed to their multifunctional nature. The work by Li, Rogers-Evans, and Carreira (2013) on thia/oxa-azaspiro[3.4]octanes highlights the robust and versatile synthetic routes to these spirocycles, designed as multifunctional modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).
Physical Properties Analysis
The physical properties of spirocyclic compounds are crucial for their application in drug design, affecting solubility, stability, and bioavailability. While specific studies on the physical properties of this compound are not directly available, research on related compounds provides a foundation for understanding these aspects.
Chemical Properties Analysis
The chemical properties of spirocyclic compounds, including reactivity and stability, play significant roles in their potential therapeutic applications. For example, the enhanced reactivity of similar spirocyclic anhydrides in the Castagnoli-Cushman reaction, as reported by Rashevskii et al. (2020), demonstrates the compound's versatility in synthetic organic chemistry (Rashevskii et al., 2020).
Scientific Research Applications
Synthesis and Structural Diversity
New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes. These spirocycles are designed as multifunctional and structurally diverse modules for drug discovery, indicating a broader application in the synthesis of novel compounds with potential biological activities (Li, Rogers-Evans, & Carreira, 2013). Additionally, novel synthesis methods have been developed for 8-oxa-2-azaspiro[4.5]decane, promising for the production of important biologically active compounds, showcasing the compound's utility in creating biologically relevant structures (Ogurtsov & Rakitin, 2020).
Role in Drug Discovery and Biological Activities
The synthesis and study of 1-oxa-8-azaspiro[4.5]decane derivatives, such as YM796, have shown significant potential in drug discovery, particularly as muscarinic receptor agonists. These compounds have been evaluated for their ability to ameliorate cognitive impairment and exhibit M1 agonistic activity, suggesting their utility in developing treatments for conditions like Alzheimer's disease (Tsukamoto et al., 1995). Furthermore, the synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity against various human cancer cell lines highlight the potential of these compounds in cancer research (Flefel et al., 2017).
Synthetic Approaches and Chemical Properties
Synthetic approaches to spiroaminals, including the 1-oxa-6-azaspiro[4.5]decane ring system, have been summarized, showcasing the challenges and novel strategies in the synthesis of these compounds due to their unique skeletons and potential biological activities (Sinibaldi & Canet, 2008). The synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane further exemplifies the synthetic versatility and the potential for creating structurally diverse molecules for further biological evaluation (Mai et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological processes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to induce various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane . These factors can include temperature, pH, and the presence of other molecules in the environment.
properties
IUPAC Name |
8-(2-phenylethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c17-21(18,13-6-14-4-2-1-3-5-14)16-9-7-15(8-10-16)19-11-12-20-15/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLXVYUHVADIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2486317.png)
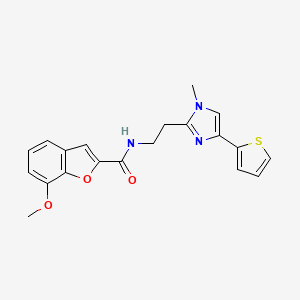
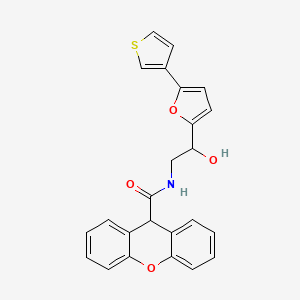

![N-{1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2486322.png)
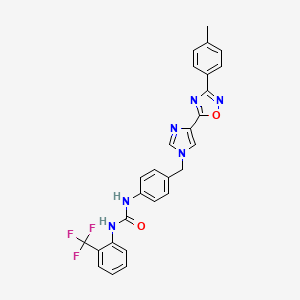
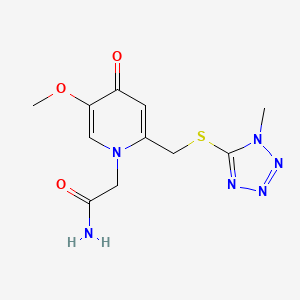
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2486327.png)

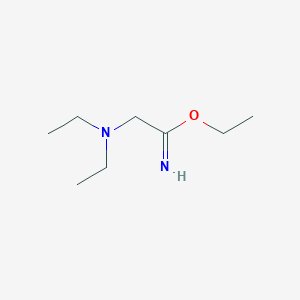
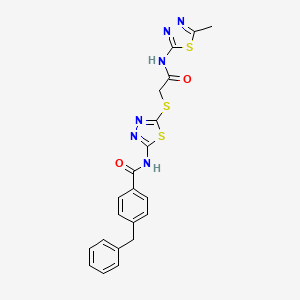
![N-(2,4-Dimethoxyphenyl)-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2486336.png)
